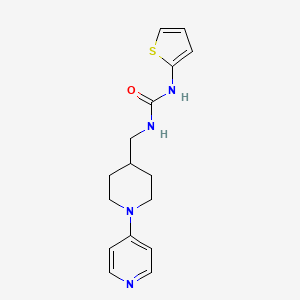

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

描述

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a pyridin-4-yl-substituted piperidine scaffold linked to a thiophen-2-yl group via a methylene bridge. The thiophene group, a bioisostere for phenyl rings, may enhance metabolic stability and modulate electronic properties.

属性

IUPAC Name |

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c21-16(19-15-2-1-11-22-15)18-12-13-5-9-20(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACWDQDHDFBFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and piperidine.

Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Incorporation of the Thiophene Group: The thiophene ring is added through a similar coupling reaction, ensuring the correct positioning of the thiophene moiety.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

化学反应分析

Types of Reactions

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

科学研究应用

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

作用机制

The mechanism of action of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, derived from the evidence:

Key Findings from Comparative Analysis:

Bioisosteric Substitutions: The target compound’s thiophen-2-yl group provides electronic and steric properties distinct from phenyl (Compound 31) or triazine (Compound 17). Pyridin-4-yl in the target contrasts with pyridin-2-yl (7n) or bromopyridin-2-yl (Compound 4), which could influence binding orientation in enzymatic pockets due to positional isomerism .

Solubility and Pharmacokinetics: M64’s morpholino and trifluoromethyl groups enhance solubility and bioavailability via polar interactions and salt formation (M64HCl), whereas the target compound’s thiophene and pyridine may rely on intrinsic solubility from aromatic nitrogen .

Therapeutic Potential: While M64 demonstrates FAK activation, the target compound’s thiophene-urea scaffold may favor different targets, such as kinases or GPCRs where sulfur-containing ligands are prevalent . Compound 4’s bromine and biphenyl groups highlight trade-offs between lipophilicity and bioavailability, suggesting the target’s thiophene could offer a balanced logP for CNS or peripheral targeting .

生物活性

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The urea moiety is known for its ability to form hydrogen bonds, which can facilitate binding to target proteins. The presence of the pyridine and piperidine rings may enhance the compound's lipophilicity, allowing better membrane penetration and receptor interaction.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with piperidine and thiophene moieties have been studied for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inducing apoptosis in tumor cells .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme activity .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects. For example, urease inhibitors derived from similar structures have shown significant activity in preclinical studies .

Anticancer Studies

A study investigated the effects of piperidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .

Antimicrobial Screening

In a series of tests, derivatives similar to this compound were evaluated for their antibacterial properties. Compounds displayed varying degrees of activity against Salmonella typhi, with some showing strong inhibition at low concentrations (IC50 values around 2 µM) compared to traditional antibiotics .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea | Structure | Anticancer, Antimicrobial |

| 5-{1-[4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thio | Structure | Strong AChE inhibition |

| 1-(3-Hydroxyphenyl)-3-(thiourea) | Structure | Moderate Antibacterial |

Research Findings

Recent studies have focused on synthesizing derivatives of the urea compound and evaluating their biological activities. Key findings include:

- Cytotoxicity : Several synthesized derivatives showed enhanced cytotoxicity against specific cancer cell lines compared to existing treatments.

- Enzyme Inhibition : Compounds demonstrated significant inhibition of acetylcholinesterase (AChE), indicating potential for neurological applications.

- In Vivo Studies : Preliminary animal studies suggest promising results in reducing tumor size and bacterial load, warranting further investigation into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。